molecular formula C26H24N2O9 B11041146 Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11041146
M. Wt: 508.5 g/mol
InChI Key: CJWSPJLKEPQUDL-UHFFFAOYSA-N
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Description

Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is a complex organic compound featuring multiple functional groups, including benzodioxole rings, a dihydropyridine core, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Intermediate: This step involves the synthesis of 1,3-benzodioxole derivatives through cyclization reactions.

    Amino Acid Derivative Formation: The benzodioxole intermediate is then reacted with amino acid derivatives to form the desired amino compound.

    Dihydropyridine Ring Formation: The amino compound undergoes cyclization with appropriate reagents to form the dihydropyridine core.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and dihydropyridine moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzodioxole rings and the dihydropyridine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and thiols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzodioxole and dihydropyridine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biochemical Studies: Used in studies to understand enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

    Benzoic Acid Derivatives: Compounds with similar benzodioxole structures.

Uniqueness

Ethyl 5-{1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate is unique due to its combination of benzodioxole rings and a dihydropyridine core, which provides a distinct set of chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C26H24N2O9

Molecular Weight

508.5 g/mol

IUPAC Name

ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C26H24N2O9/c1-2-33-26(32)17-11-28-25(31)23(24(17)30)16(15-4-6-19-21(8-15)37-13-35-19)9-22(29)27-10-14-3-5-18-20(7-14)36-12-34-18/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,27,29)(H2,28,30,31)

InChI Key

CJWSPJLKEPQUDL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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